molecular formula C7H5BrCl2O B1411061 (3-Bromo-2,6-dichlorophenyl)methanol CAS No. 1807171-96-5

(3-Bromo-2,6-dichlorophenyl)methanol

Cat. No.: B1411061
CAS No.: 1807171-96-5
M. Wt: 255.92 g/mol
InChI Key: SHTHSYAQQLJGHM-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dichlorophenyl)methanol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the bromination of 2,6-dichlorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dichlorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), amines

Major Products Formed

    Oxidation: 3-Bromo-2,6-dichlorobenzaldehyde, 3-Bromo-2,6-dichlorobenzoic acid

    Reduction: 2,6-Dichlorobenzyl alcohol, 3-Bromo-2,6-dichlorotoluene

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dichlorophenyl)methanol depends on its specific application. In biological systems, its antimicrobial properties are believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes . The presence of bromine and chlorine atoms enhances its reactivity and ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2,6-dichlorophenyl)methanol is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

(3-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol and features a unique substitution pattern on the benzene ring with both bromine and chlorine atoms at the 3 and 2,6 positions, respectively. This halogenation significantly influences its chemical properties and biological activities, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The presence of halogen substituents enhances the compound's reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal for its application in synthetic organic chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities , particularly:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes crucial for microbial survival.
  • Anticancer Potential : Preliminary investigations have indicated that related compounds may exhibit anticancer activity. The specific mechanisms remain to be fully elucidated, but structural similarities with known anticancer agents suggest potential pathways for therapeutic action .
  • Herbicidal Activity : Some studies have explored the herbicidal properties of compounds with similar structures, indicating possible applications in agriculture .

Case Studies

Several case studies have been documented regarding the biological evaluation of this compound and its derivatives:

  • Antimicrobial Activity Evaluation :
    • A study assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a mild antiseptic.
  • Synthesis and Characterization of Metal Complexes :
    • Research involving the synthesis of metal complexes with this compound as a ligand showed enhanced biological activity compared to the free ligand. These complexes exhibited improved stability and bioactivity, indicating a promising direction for drug development .
  • Comparative Toxicity Studies :
    • Comparative studies on related compounds have shown differential toxicity profiles in animal models. For instance, toxicity assessments indicated that certain halogenated analogs could lead to liver damage at specific doses, highlighting the need for careful evaluation in therapeutic contexts .

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The halogen substituents may play a critical role in inhibiting key metabolic enzymes within pathogens, thereby disrupting their normal function.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalPotential antifungal properties
AnticancerIndications of anticancer activity
HerbicidalEfficacy in plant growth inhibition

Properties

IUPAC Name

(3-bromo-2,6-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTHSYAQQLJGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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